L-Cysteine, N-(1-oxohexadecyl)-

Description

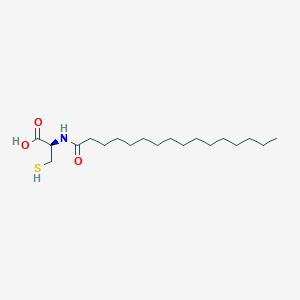

L-Cysteine, N-(1-oxohexadecyl)- (CAS: 71598-17-9) is an N-acylated derivative of L-cysteine, where the amino group is modified with a hexadecanoyl (palmitoyl) chain. This modification enhances its lipophilicity compared to unmodified L-cysteine, altering its solubility, stability, and biological interactions. Structurally, it retains the thiol group of cysteine, enabling participation in redox reactions and disulfide bond formation, while the palmitoyl group facilitates membrane association or integration into lipid-based formulations .

Properties

CAS No. |

67603-49-0 |

|---|---|

Molecular Formula |

C19H37NO3S |

Molecular Weight |

359.6 g/mol |

IUPAC Name |

(2R)-2-(hexadecanoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(16-24)19(22)23/h17,24H,2-16H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |

InChI Key |

YYHOQQKJSHXDEN-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acylated Amino Acids

Palmitoyl Glutamic Acid (CAS: 38079-66-2)

- Structure : N-palmitoyl-L-glutamic acid.

- Applications : Widely used as a biodegradable anionic surfactant in cosmetics and pharmaceuticals due to its amphiphilic properties .

- Comparison : Unlike L-Cysteine, N-(1-oxohexadecyl)-, this compound lacks a thiol group but shares the N-palmitoyl modification. Its carboxylate group enhances water solubility, making it suitable for emulsification, whereas the cysteine derivative’s thiol group enables antioxidant activity .

N-(1-Oxohexadecyl)-L-Histidine (CAS: 55258-12-3)

- Structure : N-palmitoyl-L-histidine.

- Properties : The imidazole ring in histidine provides pH buffering capacity, while the palmitoyl chain increases membrane affinity.

- Comparison : Both compounds share the N-palmitoyl group, but the histidine derivative’s buffering capability contrasts with the cysteine derivative’s redox activity .

Cysteine Derivatives with Acyl Modifications

S-[2,3-Bis(palmitoyloxy)propyl]-N-palmitoyl-L-cysteine (Pam3Cys, CAS: 71598-17-9)

- Structure : Triple palmitoyl chains (two ester-linked, one amide-linked).

- Applications: A toll-like receptor 2 (TLR2) agonist used as an immunostimulant in vaccine adjuvants .

- Comparison: While L-Cysteine, N-(1-oxohexadecyl)- has a single palmitoyl group, Pam3Cys’s triple acyl chains significantly increase lipophilicity and immunostimulatory potency .

N-Acetyl-S-(3-methoxy-3-oxopropyl)-L-Cysteine (CAS: 77549-12-3)

- Structure: Acetylated amino group and a methoxy-oxopropyl thioether.

- Properties : Enhanced stability against oxidation due to thiol protection. Used in drug delivery systems.

- Comparison : The acetyl group reduces reactivity compared to the palmitoyl chain in L-Cysteine, N-(1-oxohexadecyl)-, while the methoxy-oxopropyl group alters solubility (logP: -0.4 vs. ~8 for the palmitoyl derivative) .

Non-Canonical Amino Acids

S-(4-Methylbenzyl)-L-Cysteine (MbzlC)

Data Table: Key Properties of L-Cysteine, N-(1-oxohexadecyl)- and Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | logP |

|---|---|---|---|---|---|

| L-Cysteine, N-(1-oxohexadecyl)- | C19H37NO3S | 359.57 | Thiol, Palmitoyl amide | Lipid-based drug delivery | ~8.0* |

| Pam3Cys | C46H87NO7S | 806.24 | Triple palmitoyl, Thiol | Vaccine adjuvants | >10.0 |

| Palmitoyl Glutamic Acid | C21H39NO5 | 409.54 | Carboxylate, Palmitoyl amide | Surfactants | ~5.5 |

| N-Acetyl-S-(3-methoxy-3-oxopropyl) | C10H17NO5S | 263.31 | Acetyl, Methoxy-oxopropyl | Drug stabilization | -0.4 |

| N-(1-Oxohexadecyl)-L-Histidine | C22H39N3O3 | 393.56 | Imidazole, Palmitoyl amide | pH buffering agents | ~7.2 |

*Estimated based on structural analogs.

Preparation Methods

Direct Acylation of L-Cysteine with Palmitoyl Chloride

The most straightforward method involves the direct acylation of L-cysteine using palmitoyl chloride under controlled conditions. This reaction typically proceeds in anhydrous solvents to avoid hydrolysis of the acyl chloride.

Procedure :

-

Reaction Setup : L-cysteine is dissolved in a mixture of dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.

-

Acylation : Palmitoyl chloride is added dropwise, and the reaction is stirred for 4–6 hours at room temperature.

-

Workup : The mixture is washed with aqueous HCl (1M) to remove excess TEA, followed by drying over anhydrous sodium sulfate.

Key Parameters :

-

Molar Ratio : A 1:1.05 molar ratio of L-cysteine to palmitoyl chloride ensures minimal unreacted starting material.

-

Solvent Choice : DCM or tetrahydrofuran (THF) is preferred for their low reactivity with acyl chlorides.

-

Yield : Typically 65–75%, with purity >90% after recrystallization from ethanol.

Limitations :

Solid-Phase Peptide Synthesis (SPPS) Using Pre-Palmitoylated Building Blocks

For applications requiring high enantiomeric purity or incorporation into peptides, SPPS with pre-synthesized N-palmitoyl-L-cysteine residues is advantageous.

Procedure :

-

Building Block Preparation :

-

Peptide Assembly :

Key Advantages :

-

Enables site-specific palmitoylation in complex peptides.

Analytical Data :

Enzymatic Acylation

While less common, lipase-mediated acylation offers an eco-friendly alternative.

Procedure :

-

Substrate Mix : L-cysteine and vinyl palmitate are dissolved in tert-butanol.

-

Enzyme Addition : Candida antarctica lipase B (CAL-B) is added, and the reaction is stirred at 40°C for 24 hours.

-

Purification : The product is extracted with ethyl acetate and crystallized.

Yield and Efficiency :

-

Conversion : ~50–60% due to steric hindrance at the amino group.

-

Selectivity : No S-acylation observed under optimized conditions.

Mitigation of Acyl Migration

pH Control During Synthesis

S- to N-acyl migration is a critical challenge, particularly in aqueous or basic conditions. Strategies include:

-

Maintaining reaction pH < 7.0 using buffered solutions (e.g., phosphate buffer, pH 6.5).

-

Adding thiol scavengers (e.g., N-ethylmaleimide) to block cysteine sulfhydryl groups.

Data from Kinetic Studies :

Use of Detergents

Aggregation of palmitoylated intermediates accelerates acyl transfer. Adding MS-compatible detergents (e.g., RapiGest™) reduces intermolecular interactions:

Industrial-Scale Production

Green Electrochemical Synthesis

A novel method combines acylation and electrochemical reduction for scalable production:

-

Diacylation : L-cystine is acetylated to N,N′-diacetyl-L-cystine.

-

Electrolysis : The diacetylated product is reduced at a carbon cathode, yielding N-palmitoyl-L-cysteine.

Pilot-Scale Data :

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-oxohexadecyl)-L-cysteine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves acylation of L-cysteine’s α-amino group with palmitoyl chloride (1-oxohexadecanoyl chloride) under alkaline conditions. Post-reaction, purification via reverse-phase chromatography or recrystallization is advised. Characterization should include H/C NMR for verifying the acyl chain attachment and absence of unreacted cysteine, alongside mass spectrometry (ESI-TOF) for molecular weight confirmation (e.g., expected [M+H] peak at m/z 579.8 for CHNOS) .

Q. Which analytical techniques are most effective for quantifying N-(1-oxohexadecyl)-L-cysteine in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI) in positive ion mode is optimal. Use isotopically labeled internal standards (e.g., C-N-(1-oxohexadecyl)-L-cysteine) to correct for matrix effects. Calibration curves spanning 0.1–100 µM ensure sensitivity, with validation parameters (precision, accuracy) adhering to FDA bioanalytical guidelines .

Q. What safety protocols should be followed when handling N-(1-oxohexadecyl)-L-cysteine in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for permeability to acylated amino acids) and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. In case of skin contact, wash immediately with pH-neutral soap. Store the compound at –20°C under nitrogen to prevent oxidation of the cysteine thiol group .

Advanced Research Questions

Q. How does the acyl chain length (e.g., C16 vs. shorter chains) influence the compound’s membrane permeability and biological activity?

- Methodological Answer : Compare N-(1-oxohexadecyl)-L-cysteine with analogs (e.g., C12 or C18 acyl chains) using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Quantify permeability coefficients (P) and correlate with logP values calculated via HPLC-derived retention times. Biological activity (e.g., enzyme inhibition) can be assessed using dose-response curves (IC) in cell-based assays .

Q. What thermodynamic properties (e.g., heat capacity, phase transitions) are critical for optimizing formulation stability?

- Methodological Answer : Measure heat capacity () via differential scanning calorimetry (DSC) across 25–150°C to identify melting points and glass transitions. For aqueous solutions, determine solubility parameters using the van’t Hoff equation with temperature-dependent solubility data. Cross-reference with computational predictions (e.g., COSMO-RS) to validate experimental values .

Q. How does N-(1-oxohexadecyl)-L-cysteine interact with serum albumin, and what binding kinetics are involved?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry. For SPR, immobilize human serum albumin (HSA) on a CM5 chip and inject increasing concentrations of the compound. ITC data (ΔH, ΔS) can reveal hydrophobic vs. hydrogen-bonding interactions. Molecular docking (AutoDock Vina) provides structural insights into binding pockets .

Q. Can computational models predict the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to identify vulnerable sites (e.g., thiol group, amide bond). Simulate oxidative degradation pathways (e.g., reaction with ROS) using transition-state modeling. Validate predictions via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Q. What role does N-(1-oxohexadecyl)-L-cysteine play in peptide-based drug delivery systems?

- Methodological Answer : Conjugate the compound to therapeutic peptides via solid-phase synthesis (Fmoc chemistry). Assess cellular uptake efficiency using fluorescein-labeled analogs and confocal microscopy. In vivo pharmacokinetic studies (rodent models) can evaluate half-life extension via the acyl group’s albumin-binding capacity. Compare biodistribution profiles with unmodified peptides using radiolabeling (e.g., Tc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.